molecular formula C20H17FO B2513924 2-Fluoro-4-[(3-methylbenzyl)oxy]-1,1'-biphenyl CAS No. 478047-00-6

2-Fluoro-4-[(3-methylbenzyl)oxy]-1,1'-biphenyl

Cat. No. B2513924
CAS RN: 478047-00-6
M. Wt: 292.353
InChI Key: KDGCCZNQQSAENG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-Fluoro-4-[(3-methylbenzyl)oxy]-1,1’-biphenyl” consists of two benzene rings linked at the [1,1’] position with a fluoro group at the 2-position and a [(3-methylbenzyl)oxy] group at the 4-position.


Chemical Reactions Analysis

While specific chemical reactions involving “2-Fluoro-4-[(3-methylbenzyl)oxy]-1,1’-biphenyl” are not available, biphenyl compounds generally undergo reactions similar to benzene, including electrophilic substitution reactions .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds related to "2-Fluoro-4-[(3-methylbenzyl)oxy]-1,1'-biphenyl" has been a subject of interest for enhancing the efficiency of reagents in fluoro acid mediums. Planchenault, Dhal, and Robin (1993) developed a systematic study to improve the non-phenolic oxidative coupling of lignan and alkaloid precursors, leading to the creation of various compounds including aporphines with notable yields using Ce(OH)4, RuO2.2H2O, and Fe(OH)(OAc)2 (Planchenault, Dhal, & Robin, 1993). This research highlights the potential for creating novel chemical entities with specific properties.

Application in Material Science

In material science, the study of liquid crystals and their properties is significant. For example, Percec, Oda, Rinaldi, and Hensley (1994) synthesized and characterized diastereomers and their polymers, focusing on their phase behaviors and mesophases. These studies provide insight into the molecular engineering of liquid crystalline polymers, which are essential for creating advanced materials with specific optical and electronic properties (Percec, Oda, Rinaldi, & Hensley, 1994).

Environmental and Biological Applications

The degradation of fluorobiphenyl compounds by specific bacterial strains has been investigated, revealing the potential for bioremediation. Murphy, Quirke, and Balogun (2008) demonstrated that Pseudomonas pseudoalcaligenes KF707 can utilize 2- and 4-fluorobiphenyl as sole carbon and energy sources, leading to the accumulation of fluorinated metabolites. This research is crucial for understanding how environmental contaminants can be biologically degraded (Murphy, Quirke, & Balogun, 2008).

Pharmaceutical Research

In the pharmaceutical sector, the development of prodrugs for targeted therapy is of high interest. Peng et al. (2016) reported the synthesis of novel O-(substituted benzyl) phosphoramidate prodrugs of 5-fluoro-2'-deoxyuridine for the treatment of hepatocellular carcinoma. This research demonstrates the potential of utilizing fluoro-substituted compounds for developing more effective and targeted cancer therapies (Peng et al., 2016).

properties

IUPAC Name

2-fluoro-4-[(3-methylphenyl)methoxy]-1-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO/c1-15-6-5-7-16(12-15)14-22-18-10-11-19(20(21)13-18)17-8-3-2-4-9-17/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGCCZNQQSAENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC(=C(C=C2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-[(3-methylbenzyl)oxy]-1,1'-biphenyl

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